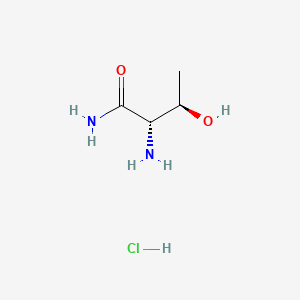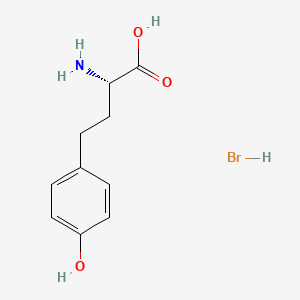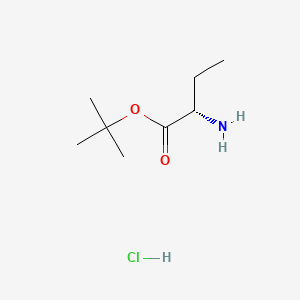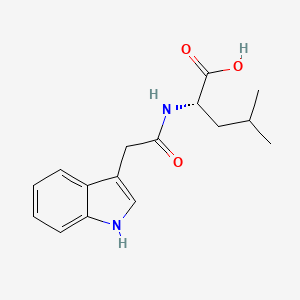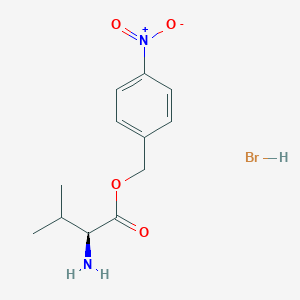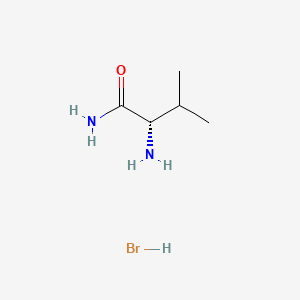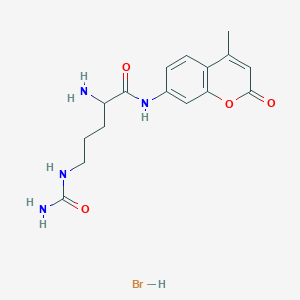
L-瓜氨酸 7-酰胺-4-甲基香豆素氢溴酸盐
描述
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the empirical formula C16H20N4O4·HBr and a molecular weight of 413.27. It is known for its use as a sensitive fluorogenic substrate for citrulline ureidase, yielding a blue solution upon cleavage . This compound is often utilized in biochemical assays and research due to its specific properties.
科学研究应用
L-Citrulline 7-amido-4-methylcoumarin hydrobromide has several applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate for citrulline ureidase, allowing researchers to study enzyme kinetics and activity.
Chemistry: It serves as a tool for studying hydrolysis reactions and the behavior of fluorogenic substrates.
Industry: The compound is used in the development of biochemical assays and diagnostic kits.
作用机制
Target of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.
Mode of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.
Result of Action
Upon cleavage by citrulline ureidase, L-Citrulline 7-amido-4-methylcoumarin hydrobromide yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.
Action Environment
The action, efficacy, and stability of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .
生化分析
Biochemical Properties
L-Citrulline 7-amido-4-methylcoumarin hydrobromide plays a crucial role in biochemical reactions as a substrate for proteases and citrulline ureidase . When it interacts with these enzymes, the compound undergoes cleavage, resulting in a fluorescent product that can be easily detected. This interaction is essential for studying enzyme kinetics and activity. The compound’s sensitivity makes it an excellent choice for detecting low levels of enzyme activity in various biological samples .
Cellular Effects
L-Citrulline 7-amido-4-methylcoumarin hydrobromide influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes such as citrulline ureidase can be used to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism . The compound’s ability to produce a fluorescent signal upon cleavage allows researchers to study cell signaling pathways, gene expression, and metabolic processes in real-time .
Molecular Mechanism
The molecular mechanism of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves its interaction with specific enzymes, leading to its cleavage and the production of a fluorescent product . This interaction is highly specific, allowing for precise detection of enzyme activity. The compound binds to the active site of the enzyme, where it is cleaved, resulting in a measurable fluorescent signal. This mechanism is essential for studying enzyme kinetics and understanding the molecular basis of enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can change over time due to factors such as stability and degradation . The compound is generally stable when stored at appropriate temperatures (2-8°C) and protected from light . Prolonged exposure to unfavorable conditions can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored correctly .
Dosage Effects in Animal Models
The effects of L-Citrulline 7-amido-4-methylcoumarin hydrobromide in animal models can vary with different dosages . At optimal doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited . It is essential to determine the appropriate dosage to ensure accurate and reliable results in biochemical assays .
Metabolic Pathways
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is involved in metabolic pathways related to enzyme activity detection . The compound interacts with enzymes such as citrulline ureidase, leading to its cleavage and the production of a fluorescent product. This interaction is crucial for studying metabolic flux and enzyme kinetics in various biological systems . The compound’s role in these pathways helps researchers understand the underlying mechanisms of enzyme function and regulation .
Transport and Distribution
Within cells and tissues, L-Citrulline 7-amido-4-methylcoumarin hydrobromide is transported and distributed based on its interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its efficacy in biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various experimental settings .
Subcellular Localization
L-Citrulline 7-amido-4-methylcoumarin hydrobromide’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-Citrulline with 7-amido-4-methylcoumarin in the presence of hydrobromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of L-Citrulline 7-amido-4-methylcoumarin hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets the required purity standards .
化学反应分析
Types of Reactions
L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis reactions. When exposed to citrulline ureidase, the compound is cleaved, resulting in a blue fluorescent product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of citrulline ureidase and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature, and the progress is monitored using fluorescence spectroscopy .
Major Products Formed
The major product formed from the hydrolysis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a blue fluorescent compound, which is used as an indicator in various biochemical assays .
相似化合物的比较
L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be compared with other fluorogenic substrates such as:
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Utilized in assays for arginine-specific enzymes.
L-Cysteine methyl ester hydrochloride: Employed in studies of cysteine-specific reactions.
The uniqueness of L-Citrulline 7-amido-4-methylcoumarin hydrobromide lies in its specificity for citrulline ureidase, making it an essential tool for studying this particular enzyme .
属性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123314-39-6 | |
| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





